

Synthesis Pathways and Chemical Data

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Compound Focus: Flavoxate

CAS No.: 3717-88-2

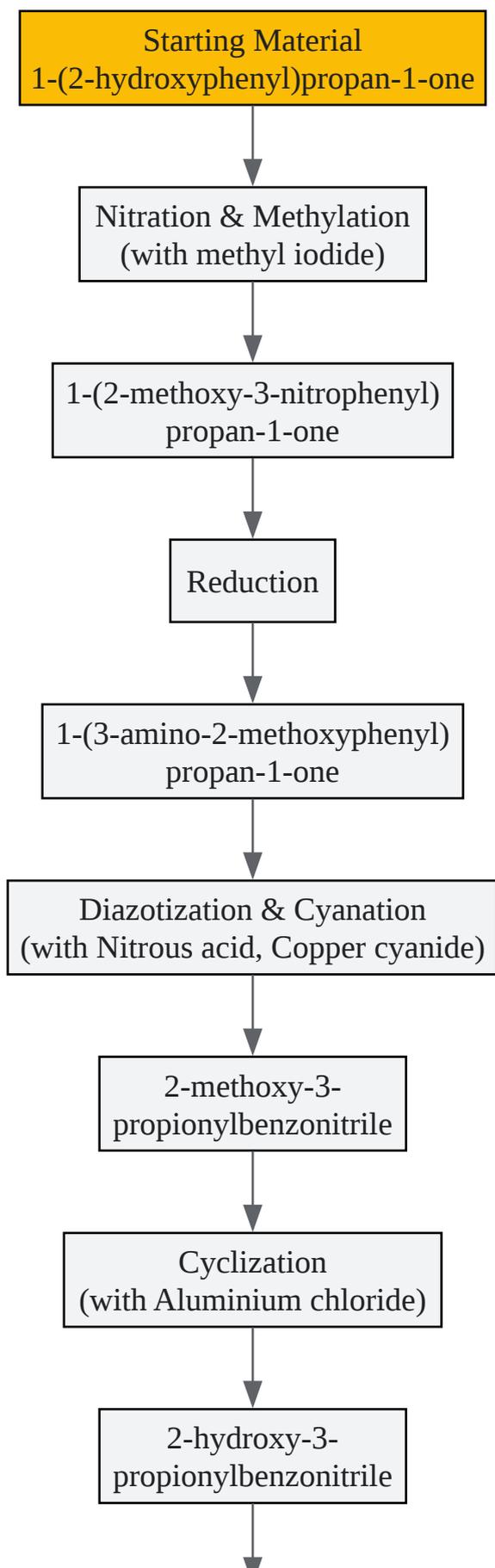
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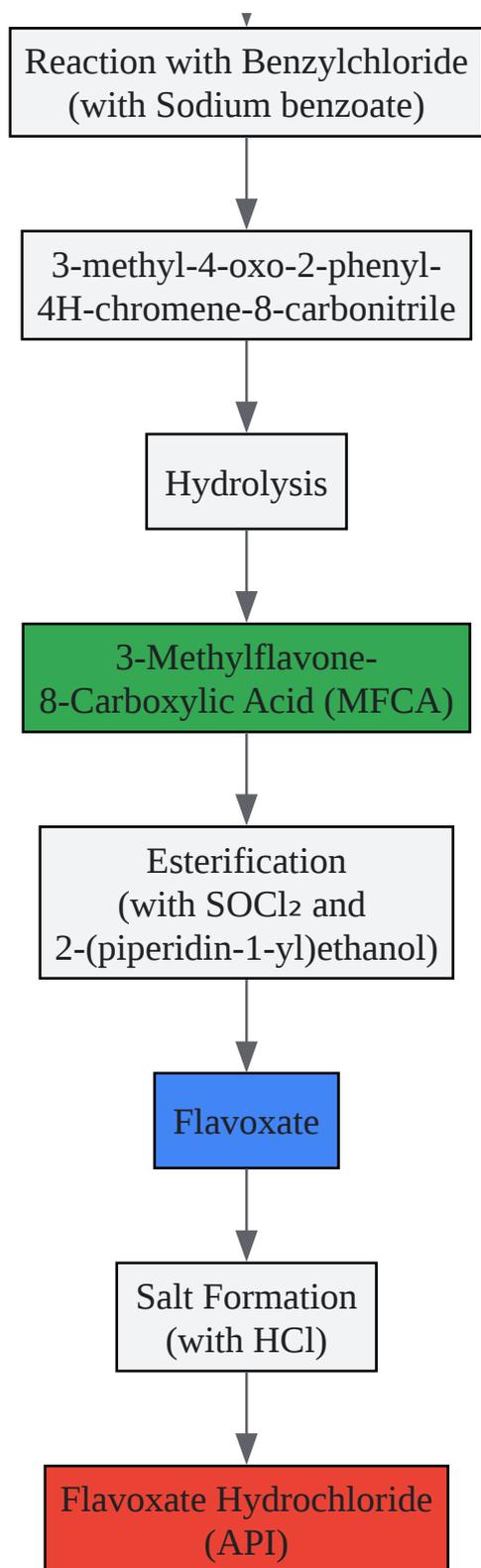
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Flavoxate hydrochloride is synthesized through several key steps to form the flavone structure and attach the ester side chain.

Original Synthesis Route

The original synthesis, described in patents, involves the formation of 3-methylflavone-8-carboxylic acid (MFCA) as the key intermediate, which is then esterified [1] [2] [3]. The following diagram illustrates the pathway from a simpler precursor to the final active pharmaceutical ingredient (API).





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This pathway outlines the core chemical transformation for producing **Flavoxate**, culminating in the formation of the hydrochloride salt as the final active pharmaceutical ingredient.

Modern Intermediate Synthesis (MFCA)

A more recent patent (CN111153881A) details an improved synthesis of the MFCA intermediate using **2-Hydroxy-3-methylbenzoic acid** and **Methyl benzoate** as starting materials. The process involves a ring closure reaction catalyzed by aluminum trichloride in dichloromethane, followed by hydrolysis to yield MFCA [4].

Key Impurity and Analytical Focus

A specific process-related impurity can form during synthesis. Patent CN107118191A describes preparing a **coupling impurity** where the flavone structure is linked to a second phenyl group. This typically arises from a palladium-catalyzed reaction, such as Suzuki coupling, and controlling this impurity is critical for ensuring final drug substance quality [5].

Analytical Methods and Characterization

Robust analytical methods are essential for quality control. HPLC-UV is the standard technique for assaying **Flavoxate HCl**.

HPLC-UV Method for Bulk and Tablet Analysis [6]

This method is suitable for quantifying **Flavoxate HCl** in raw materials and solid dosage forms.

- **Principle:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- **Column:** Eclipse C18 (150 mm × 4.6 mm, 5 µm).
- **Mobile Phase:** Acetonitrile : 0.1% Formic acid in water (75:25 v/v).
- **Flow Rate:** 0.8 ml/min.
- **Detection:** UV at 218 nm.
- **Internal Standard:** Ibuprofen.
- **Retention Time:** **Flavoxate** ~1.44 min; Ibuprofen ~3.50 min.
- **Linearity:** 1 – 250 µg/ml.
- **Limits:** LOD = 0.23 µg/ml; LOQ = 0.69 µg/ml.

Bioanalytical HPLC for Metabolism and Bioequivalence [7]

For pharmacokinetic studies, an HPLC method monitors the major metabolite, **3-Methylflavone-8-Carboxylic Acid (MFCA)**, in plasma.

- **Application:** Bioequivalence studies of tablet formulations.
- **Analyte:** MFCA (major metabolite).
- **Internal Standard:** Nifedipine.
- **Key Parameters:** Retention times ~8 min for MFCA and ~13 min for nifedipine.

Physicochemical and Pharmacological Profile

The following table summarizes the core properties of **Flavoxate** [8]:

Property	Value / Description
IUPAC Name	2-(1-piperidyl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Molecular Formula	C ₂₄ H ₂₅ NO ₄ (Free base); C ₂₄ H ₂₆ ClNO ₄ (HCl salt) [6]
Molecular Weight	391.5 g/mol (Free base); 427.93 g/mol (HCl salt) [6] [8]
Melting Point	246-248 °C [8]
Partition Coefficient (log P)	2.1 [8]
Mechanism of Action	Muscarinic acetylcholine receptor antagonist; also has phosphodiesterase inhibitory and calcium antagonistic activity [9].
Primary Therapeutic Use	Symptomatic relief of urinary urgency, frequency, and incontinence [9].

Formulation and Stability Considerations

Flavoxate HCl presents specific challenges that require advanced formulation strategies.

- Controlled Release Development:** Recent patent AU2022392482A1 discloses controlled-release formulations (e.g., bilayer tablets, coated pellets) designed to provide a biphasic drug release profile, which can improve patient compliance and efficacy [10].
- Stability Profile:** The drug substance is highly stable in the solid state. The primary degradation pathway is **hydrolysis of the ester moiety**, which is highly pH-dependent. In alkaline conditions, hydrolysis to MFCA and 1-(2-hydroxyethyl)piperidine occurs rapidly. The drug is also susceptible to oxidative degradation to an N-oxide [9].

Critical Research and Development Insights

For professionals, the following points are particularly relevant:

- **Metabolite is Key for Biostudies: Flavoxate** itself has a very short plasma half-life (~5 minutes). Bioequivalence and pharmacokinetic studies must be performed by monitoring its major metabolite, **MFCA** [7].
- **Structure-Activity Relationship (SAR):** Key features for optimal potency include an ester functional group (X) and a two-carbon unit distance between the ring-substituted carbons in the molecule [8].
- **Focus on Impurity Profiling:** Development of a control strategy must account for potential genotoxic impurities from the synthesis, such as the palladium catalyst from coupling reactions, and the specified coupling impurity [5].

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